N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide;hydrobromide
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Overview
Description
N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide;hydrobromide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a morpholine moiety, and a carboxamide group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide;hydrobromide typically involves a multi-step process. One common method includes the Mannich reaction, where a furan derivative is reacted with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to ensure the purity and structure of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and in vitro assays .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide
- N,N-diethyl-5-(piperidin-4-ylmethyl)furan-2-carboxamide
- N,N-diethyl-5-(pyrrolidin-4-ylmethyl)furan-2-carboxamide
Uniqueness
N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide;hydrobromide is unique due to the presence of the morpholine moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
N,N-diethyl-5-(morpholin-4-ylmethyl)furan-2-carboxamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.BrH/c1-3-16(4-2)14(17)13-6-5-12(19-13)11-15-7-9-18-10-8-15;/h5-6H,3-4,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKITWZBVADLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)CN2CCOCC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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